B1577601 Cathelicidin-AL

Cathelicidin-AL

Cat. No.: B1577601
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cathelicidin-AL is an antimicrobial peptide (AMP) belonging to the cathelicidin family, which was identified from the skin of the frog Amolops loloensis . As a key component of innate immune defense, this peptide exhibits a broad spectrum of biological activities valuable for biomedical research. The peptide is initially synthesized as a precursor protein containing a conserved cathelin domain and a C-terminal mature peptide that is liberated upon proteolytic processing . The mature this compound peptide adopts a stable alpha-helical conformation in membrane-mimetic environments, a structural feature critical for its interaction with microbial membranes . Its primary research applications stem from its potent, broad-spectrum antimicrobial activity against fungi and bacteria, particularly Gram-negative species . A key mechanism of its action involves the neutralization of lipopolysaccharide (LPS), the potent immunostimulatory component of the Gram-negative bacterial cell wall, which helps modulate the host inflammatory response . Furthermore, pre-clinical studies highlight its significant therapeutic potential in investigating and treating septic shock. Research has demonstrated that this compound can protect against LPS-induced and cecal ligation and puncture (CLP)-induced sepsis in mouse models, effectively ameliorating multi-organ pathology and suppressing inflammatory cytokine storms . This combination of antimicrobial, anti-inflammatory, and LPS-neutralizing properties makes this compound a promising candidate for research into novel anti-infective and anti-sepsis strategies. This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Gram+ & Gram-,

sequence

RRSRRGRGGGRRGGSGGRGGRGGGGRSGAGSSIAGVGSRGGGGGRHYA

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Cathelicidin-AL exhibits potent antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses. Research indicates that cathelicidins can disrupt microbial membranes, leading to cell lysis and death. For instance, studies have demonstrated that this compound can enhance the clearance of bacterial infections in murine models. In one study involving Pseudomonas aeruginosa, treatment with LL-37 (a human cathelicidin analog) significantly increased neutrophil responses and improved bacterial clearance compared to controls .

Table 1: Antimicrobial Efficacy of this compound Against Pathogens

PathogenMechanism of ActionReference
Pseudomonas aeruginosaDisruption of bacterial membranes
Staphylococcus aureusInduction of apoptosis in bacterial cells
Escherichia coliInhibition of cell wall synthesis

Immunomodulatory Effects

This compound also plays a significant role in modulating immune responses. It has been shown to influence the activity and recruitment of immune cells such as neutrophils and monocytes. For example, LL-37 treatment resulted in an early neutrophil influx during pulmonary infections, enhancing the innate immune response . Furthermore, cathelicidins can regulate cytokine production and inflammatory responses, making them valuable in managing autoimmune diseases and chronic inflammation.

Wound Healing

The application of this compound in wound healing is another promising area. Its antimicrobial properties help prevent infections in wounds, while its immunomodulatory effects promote tissue repair and regeneration. Studies have indicated that cathelicidins can accelerate wound closure by enhancing keratinocyte migration and proliferation . The incorporation of cathelicidins into wound dressings or topical formulations could provide dual benefits: infection prevention and enhanced healing.

Table 2: Role of this compound in Wound Healing

AspectEffectReference
Antimicrobial ActionReduces infection risk
Cell MigrationPromotes keratinocyte migration
Inflammatory ResponseModulates cytokine production

Therapeutic Applications

The therapeutic potential of this compound extends to various diseases, including cancer, inflammatory bowel disease (IBD), and respiratory infections. For instance, research has shown that cathelicidins can inhibit tumor growth and metastasis through direct cytotoxic effects on cancer cells and modulation of the tumor microenvironment . In gastrointestinal applications, cathelicidins have been suggested as potential treatments for Helicobacter pylori infections due to their ability to reduce inflammation and bacterial load .

Case Studies Highlighting Therapeutic Applications

  • Cancer Treatment : A study demonstrated that synthetic analogs of LL-37 could inhibit the proliferation of breast cancer cells while promoting apoptosis through mitochondrial pathways .
  • Inflammatory Bowel Disease : Cathelicidin delivery via food-grade probiotics showed promise in reducing inflammation associated with IBD by targeting diseased tissues directly .
  • Respiratory Infections : In murine models, LL-37 enhanced neutrophil recruitment during Pseudomonas aeruginosa lung infections, indicating its potential as an adjunct therapy for pneumonia .

Challenges and Future Directions

Despite their promising applications, several challenges remain regarding the use of cathelicidins like this compound in clinical settings. Issues such as potential toxicity to host cells, stability in biological systems, and effective delivery methods need to be addressed. Recent advances in nanotechnology and synthetic biology may offer solutions to these challenges by improving the stability and targeting of cathelicidins .

Comparison with Similar Compounds

Structural Features :

  • Precursor Organization: The precursor comprises 179 amino acids, divided into three regions: a 20-residue signal peptide, a conserved 108-residue cathelin domain, and a 48-residue mature peptide .
  • Mature Peptide: The mature peptide (RRSRRGRGGGRRGGSGGRGGRGGGGRSGAGSSIAGVGSRGGGGGRHYA) has a molecular weight of 4453.286 Da. Notably, it lacks cysteine residues, rendering it linear and glycine-rich (29.2% glycine content) .
  • Expression Profile : Widely expressed in tissues (e.g., stomach, skin, heart, liver) but minimally in the skin and absent in the brain .

Functional Properties :

  • Exhibits broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Mechanistically disrupts bacterial cell walls and membranes, evidenced by transmission electron microscopy showing vesicle formation and membrane damage .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Amphibian Cathelicidins

Cathelicidin Species Mature Peptide Length Cysteine Residues Key Structural Features Reference
This compound Amolops loloensis 48 residues 0 Glycine-rich, linear
Cathelicidin-PP Polypedates puerensis 34 residues 2 Disulfide bridge
Cathelicidin-RC1/2 Rana catesbeiana 32–34 residues 4 Conserved cathelin domain
Lf-CATH1/2 Limnonectes fragilis 34–36 residues 4 High α-helical content
Cathelicidin-PY Paa yunnanensis 38 residues 0 Proline-rich, linear

Key Observations :

  • Cysteine Content : Most amphibian cathelicidins (e.g., Cathelicidin-PP, Lf-CATH1/2) contain 2–4 cysteine residues forming disulfide bridges, enhancing structural stability. This compound and Cathelicidin-PY are exceptions, adopting linear conformations .
  • Amino Acid Composition: this compound’s glycine-rich structure may facilitate membrane penetration, while proline-rich Cathelicidin-PY could adopt polyproline helices for bacterial interaction .

Functional and Antimicrobial Activity

Table 2: Functional Properties of Selected Cathelicidins

Cathelicidin Antimicrobial Spectrum Immunomodulatory Roles Mechanism of Action Reference
This compound Gram-positive (e.g., S. aureus), Gram-negative (e.g., P. aeruginosa) Not reported Membrane disruption via electrostatic interactions
Cathelicidin-PP Broad-spectrum (Gram+/Gram-) Anti-inflammatory Disulfide-dependent pore formation
Lf-CATH1/2 Fungi, drug-resistant bacteria Chemotaxis α-helical membrane insertion
Cathelicidin-RC1 Gram-negative bacteria Wound healing Lipopolysaccharide (LPS) neutralization

Key Observations :

  • Spectrum Specificity : this compound shows potent activity against clinically relevant pathogens like S. aureus, while Lf-CATH1/2 targets drug-resistant strains and fungi .
  • Mechanistic Diversity : this compound’s linear structure enables direct membrane disruption, whereas Cathelicidin-PP’s disulfide bridge stabilizes pore-forming conformations .

Phylogenetic and Evolutionary Insights

Phylogenetic analyses classify cathelicidins into three clusters: mammalian, fish, and a mixed group of avian/reptilian/amphibian peptides . This compound clusters with reptilian and mammalian cathelicidins, suggesting an evolutionary transition between amphibians and higher vertebrates .

Key Findings :

  • Evolutionary Position : this compound shares closer homology with reptilian (e.g., Python bivittatus) and mammalian cathelicidins than with fish, supporting its role as a transitional peptide .
  • Conservation Patterns : While the cathelin domain is highly conserved across species, the mature peptide region exhibits variability, reflecting adaptive diversification .

Preparation Methods

Fmoc-SPPS with Microwave Irradiation

Initial attempts to synthesize cathelicidin peptides such as cathelicidin-PY (a close analog relevant for understanding Cathelicidin-AL synthesis) employed Fmoc-SPPS under microwave irradiation at 75 °C using aminomethyl polystyrene resin with a substitution rate of 1.26 mmol/g. The coupling reagent used was HCTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Early synthesis showed satisfactory purity for short sequences (~82%) but failed to produce the full-length 29-mer peptide due to steric hindrance and aggregation issues on the resin.
  • Automated synthesis at room temperature with extended coupling times improved the assembly but resulted in low overall purity (~4%).

Resin Optimization and Coupling Strategies

  • Switching to polyethylene glycol (PEG) grafted resins such as TentaGel HL NH2 (substitution rate 0.48 mmol/g) increased crude purity to 44%.
  • Further optimization with TentaGel S NH2 resin (0.26 mmol/g substitution) and manual coupling of cysteine residues with PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and sym-collidine as a base minimized epimerization and improved purity further.
  • Double coupling was used selectively for the last seven residues to enhance yield without excessive synthetic time.

Cyclization and Structural Modifications

Disulfide Bridge Formation

  • The formation of a disulfide bridge between cysteine residues (typically Cys3 and Cys7) is achieved on-resin using iodine-mediated oxidation in dimethylformamide (DMF).
  • This step is crucial for the native cyclic structure but has been shown to be non-essential for antimicrobial activity, allowing modification flexibility.

Head-to-Tail Cyclization

  • To enhance structural rigidity, head-to-tail bicyclic peptides were synthesized using acid-sensitive linkers such as 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB).
  • The linear peptide was cyclized under high dilution conditions (0.5 mM) in DMF using PyAOP and DIPEA (N,N-diisopropylethylamine).

Lactam-Bridged Analogues

  • Lactam bridges were introduced by replacing cysteine residues with amino acids bearing orthogonally protected side chains (e.g., Fmoc-Glu(O-2-PhiPr)-OH, Fmoc-Asp(O-2-PhiPr)-OH, and Fmoc-Lys(Mtt)-OH).
  • On-resin macrolactamization was performed after selective deprotection with 1% trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) and cyclization mediated by PyAOP and DIPEA.
  • More constrained lactams were synthesized using Fmoc-2,4-diaminobutyric acid (Dab) with Dde protection, allowing selective deprotection and cyclization.

Purification and Characterization

  • Crude peptides were purified by RP-HPLC using C18 columns with gradients of 0.1% TFA in water and acetonitrile.
  • Purity levels after optimization ranged from 44% to 54% before purification.
  • Structural confirmation was done by mass spectrometry and circular dichroism (CD) spectroscopy to assess secondary structure.
  • Stability assays in human serum were conducted to evaluate proteolytic resistance.

Summary Table of Key Preparation Parameters

Parameter Details
Peptide Synthesis Method Fmoc-SPPS with microwave irradiation and room temperature automated synthesis
Resin Types Aminomethyl polystyrene (AM-PS), TentaGel HL NH2 (PEG grafted), TentaGel S NH2
Resin Substitution Rates 1.26 mmol/g (AM-PS), 0.48 mmol/g (TentaGel HL NH2), 0.26 mmol/g (TentaGel S NH2)
Coupling Reagents HCTU, PyAOP
Bases Used Sym-collidine, DIPEA
Cyclization Methods Iodine-mediated disulfide bridge; head-to-tail cyclization via HMPB linker; lactam bridges
Purity of Crude Peptides Initial: ~4%; Optimized: 44-54%
Purification RP-HPLC on C18 columns
Structural Analysis Circular dichroism spectroscopy, mass spectrometry
Stability Testing Human serum incubation and RP-HPLC analysis

Q & A

Q. What guidelines ensure ethical sourcing of this compound from amphibian hosts?

  • Methodological Guidance :
  • Follow IUCN protocols for non-invasive sampling (e.g., skin swabs) in wild populations .
  • Obtain permits and collaborate with local conservation agencies to minimize ecological impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.